molecular formula C6H9ClF3NO B1511530 2-(Trifluoromethyl)piperidin-4-one hydrochloride CAS No. 1253789-36-4

2-(Trifluoromethyl)piperidin-4-one hydrochloride

Cat. No.: B1511530
CAS No.: 1253789-36-4
M. Wt: 203.59 g/mol
InChI Key: JPRKRQAROZGATQ-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)piperidin-4-one hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to the piperidin-4-one structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)piperidin-4-one hydrochloride typically involves the following steps:

  • Starting Materials: Piperidin-4-one and trifluoromethylating agents.

  • Reaction Conditions: The reaction is usually carried out under acidic conditions, often using a strong acid like hydrochloric acid to facilitate the formation of the trifluoromethyl group.

  • Purification: The product is purified through recrystallization or other suitable methods to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)piperidin-4-one hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding amine.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives.

  • Reduction Products: Corresponding amines.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

2-(Trifluoromethyl)piperidin-4-one hydrochloride has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand the role of trifluoromethyl groups in biological systems.

  • Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting various diseases.

  • Industry: The compound is used in the production of materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which 2-(Trifluoromethyl)piperidin-4-one hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's reactivity and stability, making it effective in various chemical and biological processes. The specific molecular targets and pathways depend on the context in which the compound is used.

Comparison with Similar Compounds

2-(Trifluoromethyl)piperidin-4-one hydrochloride is unique due to its trifluoromethyl group, which imparts distinct chemical properties compared to similar compounds. Some similar compounds include:

  • Piperidin-4-one: Lacks the trifluoromethyl group, resulting in different reactivity and stability.

  • Trifluoromethylated Piperidines: Other piperidines with different positions or numbers of trifluoromethyl groups, leading to variations in their properties and applications.

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Properties

IUPAC Name

2-(trifluoromethyl)piperidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO.ClH/c7-6(8,9)5-3-4(11)1-2-10-5;/h5,10H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRKRQAROZGATQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1=O)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50744624
Record name 2-(Trifluoromethyl)piperidin-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253789-36-4
Record name 4-Piperidinone, 2-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1253789-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Trifluoromethyl)piperidin-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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